1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and a sulfanyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylbenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate 3-ethylphenylthiourea. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 1-(3-ethylphenyl)-2-thio-4,5-dihydro-1H-imidazol-5-one
- 1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazole
Uniqueness
1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both the ethyl group on the phenyl ring and the sulfanyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl group enhances its lipophilicity, while the sulfanyl group contributes to its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
3-(3-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-8-4-3-5-9(6-8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVOZFZEHBBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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